4'-Methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride
Description
4'-Methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride is a spirocyclic indole derivative featuring a cyclopropane ring fused to an indole scaffold, with a methoxy substituent at the 4' position.
Properties
IUPAC Name |
4-methoxyspiro[1,2-dihydroindole-3,1'-cyclopropane];hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO.ClH/c1-13-9-4-2-3-8-10(9)11(5-6-11)7-12-8;/h2-4,12H,5-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFMHEPXFBQVPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C3(CC3)CN2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4'-Methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride typically involves multiple steps, starting with the formation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives. The reaction conditions often require strong acids and high temperatures to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4'-Methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, with reagents like hydrochloric acid or other halogenating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydrochloric acid (HCl), halogenating agents
Major Products Formed:
Oxidation: Various oxidized derivatives of the compound
Reduction: Reduced forms of the compound
Substitution: Halogenated derivatives
Scientific Research Applications
4'-Methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4'-Methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and the derivatives involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Indole Ring
4'-Chloro Derivative
- Compound : 1-(4′-Chlorospiro[cyclopropane-1,3′-indolin]-1′-yl)-2-methylpropan-1-one (5a)
- Synthesis : Derived from 4′-chloro-1′,2′-dihydrospiro[cyclopropane-1,3′-indole] hydrochloride and isobutyryl chloride via acylation (95% yield) .
- Key Data: $ ^1H $ NMR (CDCl$_3 $): δ 8.27 (d, J = 7.2 Hz), 7.06 (t, J = 8.1 Hz), 4.04 (s, 2H). Application: Designed as a covalent inhibitor of carboxylesterase Notum Ac, highlighting its role in enzyme modulation.
5'-Bromo and Methyl Derivatives
- Compounds :
- 10b : N-{5′-Bromo-1′-methyl-1′,2′-dihydrospiro[cyclopropan-1,3’-indol]-3-ylmethyl}acetamide
- 10c : N-{1′,6′,7′-Trimethyl-1′,2′-dihydrospiro[cyclopropan-1,3′-indol]-3-ylmethyl}acetamide
- Synthesis : Sodium borohydride reduction followed by acetic anhydride acetylation. Yields vary (37% for 10b; unreported for 10c) .
- Key Data: 10b: $ ^1H $ NMR (CDCl$_3 $): δ 7.15 (dd, J = 8.2, 2.0 Hz), 3.65–3.72 (m, 2H). 10c: Features additional methyl groups at 6' and 7' positions, enhancing steric hindrance.
6'-Bromo-2'-one Derivative
Core Structural Variations
Spiro[cyclohexane-1,3'-indoline] Hydrochloride (QI-7350)
- Structure : Cyclohexane ring instead of cyclopropane.
- Properties : 95% purity, CAS 4740-63-0 .
- Implications : Larger spiro ring increases lipophilicity and may affect membrane permeability.
Spiro[3H-indole-3,4'-piperidine] Derivatives (QM-7732)
Comparative Data Table
Key Findings and Implications
Substituent Effects :
- Electron-Withdrawing Groups (e.g., Cl, Br) : Enhance stability and modulate enzyme inhibition (e.g., 5a’s role in carboxylesterase inhibition) .
- Methoxy vs. Methyl : Methoxy groups (electron-donating) may improve solubility but reduce metabolic stability compared to methyl substituents .
Synthetic Challenges :
- The discontinued status of the methoxy derivative () contrasts with the high yields (95%) of the chloro analogue, suggesting substituent-dependent synthetic feasibility.
Biological Relevance :
- Bromo and methyl derivatives (e.g., 10b, 10c) show promise in receptor-binding studies, underscoring the importance of halogenation and alkylation in bioactivity .
Biological Activity
4'-Methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant research findings.
Basic Information
- Compound Name: this compound
- Molecular Formula: CHClNO
- Molecular Weight: 175.23 g/mol
- CAS Number: 1823868-84-3
- Structure: The compound features a spirocyclic structure that contributes to its biological activity.
Pharmacological Properties
Research indicates that this compound exhibits various pharmacological activities, including:
- Antimicrobial Activity: Preliminary studies suggest potential antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have shown varying degrees of inhibition against pathogens like Escherichia coli and Staphylococcus aureus .
- Cytotoxicity: The compound's cytotoxic effects have been evaluated in vitro using different cell lines. Some derivatives exhibited significant toxicity profiles at specific concentrations, indicating the need for careful evaluation of therapeutic indices .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized to interact with specific protein targets involved in cellular signaling pathways. For example, compounds with similar indole structures have been shown to modulate G-protein-coupled receptors (GPCRs), which play crucial roles in various physiological processes .
Case Studies
-
Antimicrobial Efficacy:
A study evaluating the antimicrobial properties of various indole derivatives found that certain compounds demonstrated significant Minimum Inhibitory Concentration (MIC) values against E. coli and S. aureus. The MIC for one promising derivative was reported at concentrations as low as 40 µg/mL . -
Cytotoxic Effects:
In another investigation, the cytotoxicity of related compounds was assessed using bovine kidney cells (MDBK). Compounds were tested at concentrations of 32 µg/mL and lower; some derivatives showed proliferative effects while others were highly toxic .
Data Table: Biological Activity Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
